molecular formula Hg B1253938 Mercury-204

Mercury-204

Cat. No. B1253938
M. Wt: 203.973494 g/mol
InChI Key: QSHDDOUJBYECFT-AKLPVKDBSA-N
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Patent
US07737295B2

Procedure details

In a 2-liter flask equipped with a septum inlet, magnetic stirring bar, and condenser leading to a mercury bubbler was placed 100 g (0.348 mol) of 4-amino-3-iodobenzotrifluoride in 1 liter DMF. To this reaction flask with stirring was added 37.4 g (0.416 mol) of copper cyanide and the contents were heated to 100° C. under nitrogen for fourteen hours. Afterwards, TLC analysis revealed minor starting material (20/80) ethyl acetate/hexane. The contents were cooled to 40° C. and filtered through a pad of Celite. The solids were washed with ether and the filtrate transferred to a separatory funnel and washed with about 5% aqueous ammonium hydroxide. The aqueous layer was back-extracted with ether and the organics were combined and washed with brine, dried over magnesium sulfate, filtered and concentrated to yield a black oil. The oil was chromatographed on a Biotage 75L cartridge with ethyl acetate/hexane to obtain 68 g 2-amino-5-(trifluoromethyl)benzonitrile as a black solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
material ( 20/80 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1I.[Cu](C#N)[C:14]#[N:15].C(OCC)(=O)C.CCCCCC>CN(C=O)C.[Hg]>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[C:14]#[N:15] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(F)(F)F)I
Step Two
Name
Quantity
37.4 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Three
Name
material ( 20/80 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
To this reaction flask with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter flask equipped with a septum inlet, magnetic stirring bar, and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The solids were washed with ether
CUSTOM
Type
CUSTOM
Details
the filtrate transferred to a separatory funnel
WASH
Type
WASH
Details
washed with about 5% aqueous ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a black oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on a Biotage 75L cartridge with ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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